molecular formula C15H13N7O2 B10936036 2-[1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-c]quinazoline

2-[1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10936036
M. Wt: 323.31 g/mol
InChI Key: KJRMOIYFWBRBGN-UHFFFAOYSA-N
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Description

2-[1-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex heterocyclic compound that features a unique combination of pyrazole, triazole, and quinazoline moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the triazole and quinazoline rings. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

2-[1-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole, triazole, and quinazoline moieties, such as:

Uniqueness

The uniqueness of 2-[1-METHYL-2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C15H13N7O2

Molecular Weight

323.31 g/mol

IUPAC Name

2-[1-(4-nitropyrazol-1-yl)propan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C15H13N7O2/c1-10(7-20-8-11(6-17-20)22(23)24)14-18-15-12-4-2-3-5-13(12)16-9-21(15)19-14/h2-6,8-10H,7H2,1H3

InChI Key

KJRMOIYFWBRBGN-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C2=NN3C=NC4=CC=CC=C4C3=N2

Origin of Product

United States

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